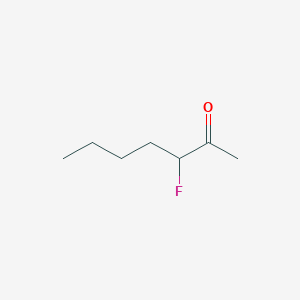

3-Fluoroheptan-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

99687-74-8 |

|---|---|

Molecular Formula |

C7H13FO |

Molecular Weight |

132.18 g/mol |

IUPAC Name |

3-fluoroheptan-2-one |

InChI |

InChI=1S/C7H13FO/c1-3-4-5-7(8)6(2)9/h7H,3-5H2,1-2H3 |

InChI Key |

ANCPETUIOVZOBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=O)C)F |

Origin of Product |

United States |

Elucidation of Reactivity and Reaction Mechanisms of 3 Fluoroheptan 2 One

Influence of Alpha-Fluorination on Carbonyl Electrophilicity and Reactivity

The introduction of a fluorine atom at the alpha-position of a ketone, as seen in 3-Fluoroheptan-2-one, has a profound effect on the electrophilicity and reactivity of the carbonyl group. Generally, α-halogenation renders the carbonyl group more reactive toward nucleophilic addition compared to their non-halogenated counterparts. beilstein-journals.orgnih.gov This increased reactivity is attributed to the strong electron-withdrawing inductive effect of the halogen, which enhances the partial positive charge on the carbonyl carbon, making it a more potent electrophile.

However, the role of fluorine, the most electronegative element, is more complex than simple inductive effects would suggest. While orbital overlap between the carbon-halogen bond and the carbonyl group activates the molecule for both nucleophilic addition and SN2 displacement, conformational factors also play a crucial role. beilstein-journals.orgnih.gov Studies have demonstrated that for optimal orbital overlap and reactivity, the carbon-halogen bond should be oriented orthogonally (at a 90° dihedral angle) to the plane of the carbonyl group. beilstein-journals.org Computational studies have shown that for α-fluoroketones, the energy barrier to achieve this reactive conformation is significantly higher compared to α-chloro and α-bromo ketones. beilstein-journals.org Consequently, despite the high electronegativity of fluorine, α-fluoroketones can exhibit slightly lower reactivity in certain reactions, such as borohydride (B1222165) reductions, than their chlorinated and brominated analogs. beilstein-journals.orgbeilstein-journals.orgnih.gov

Nucleophilic Addition Reactions to the Carbonyl Group

Alpha-halogenated ketones are recognized as highly reactive substrates for nucleophilic addition to the carbonyl group. beilstein-journals.org This reactivity extends to this compound, which can undergo addition reactions with a variety of nucleophiles. The choice of nucleophile and reaction conditions can influence whether the reaction proceeds under kinetic or thermodynamic control. libretexts.orglibretexts.org

Kinetic and Thermodynamic Parameters of Addition Processes

Stereochemical Outcomes of Nucleophilic Additions

When a nucleophile adds to the carbonyl group of a chiral α-substituted ketone like this compound, the formation of a new stereocenter at the carbonyl carbon can lead to diastereomeric products. The stereochemical outcome is influenced by the steric and electronic environment around the carbonyl group. Models such as those described by Cram, Felkin-Anh, and for chelation-control are used to predict the major diastereomer. In the case of α-fluoroketones, chelation control can be a significant factor, especially with Lewis acidic metals, influencing the direction of nucleophilic attack. acs.org

Comparative Reactivity with Other Alpha-Halogenated Ketones (e.g., towards borohydride reduction)

Comparative studies of the reactivity of α-haloketones are crucial for understanding the specific effects of the halogen substituent. Research involving the reduction of various α-haloacetophenones and α-haloacetones with sodium borohydride has provided valuable insights. These studies reveal that α-fluoroketones are slightly less reactive than their α-chloro and α-bromo counterparts. beilstein-journals.orgbeilstein-journals.org This counterintuitive result, given fluorine's high electronegativity, is explained by the higher energy barrier required for the α-fluoroketone to adopt the conformation necessary for optimal reactivity. beilstein-journals.org

| α-Haloacetophenone Pair | Relative Reactivity Ratio (Fluoro vs. Other Halo) | Reference |

|---|---|---|

| α-Fluoro- vs. α-Chloroacetophenone | 1 : 1.25 | beilstein-journals.org |

| α-Fluoro- vs. α-Bromoacetophenone | 1 : 1.35 | beilstein-journals.org |

This table presents the relative reactivity of α-fluoroacetophenone compared to α-chloro- and α-bromoacetophenone in sodium borohydride reductions, as determined by the ratio of their respective alcohol products.

Alpha-Substitution Reactions and Leaving Group Effects

In addition to reactions at the carbonyl carbon, this compound can undergo nucleophilic substitution at the alpha-carbon. The adjacent carbonyl group significantly activates the α-carbon towards nucleophilic attack, making α-haloketones one of the most reactive classes of electrophiles for SN2 reactions. beilstein-journals.orgnih.gov

SN2 and Related Nucleophilic Displacements at the Alpha-Carbon

The SN2 reaction at the alpha-carbon of ketones is remarkably fast. This enhanced reactivity is attributed to favorable orbital overlap between the incoming nucleophile, the α-carbon, and the π-system of the carbonyl group in the transition state. researchgate.netyoutube.com This interaction helps to delocalize the developing negative charge in the trigonal bipyramidal transition state, thus lowering the activation energy. youtube.com

The reaction proceeds via a concerted backside attack by the nucleophile, resulting in an inversion of the configuration at the alpha-carbon if it is a stereocenter. masterorganicchemistry.com While fluoride (B91410) is typically considered a poor leaving group in SN2 reactions on simple alkyl halides due to the strength of the C-F bond, the electronic activation provided by the adjacent carbonyl group facilitates its displacement in α-fluoroketones. Nevertheless, the leaving group ability in α-haloketones generally follows the trend I > Br > Cl > F, meaning that the fluorine in this compound would be the most difficult to displace compared to other halogens in analogous positions.

Rearrangement Reactions and Fragmentation Pathways

The chemical behavior of this compound, an α-fluoroketone, is characterized by its susceptibility to various rearrangement reactions and specific fragmentation patterns under mass spectrometric analysis. These reactions are fundamental to understanding its reactivity profile.

A prominent reaction pathway for α-halo ketones such as this compound is the Favorskii rearrangement . wikipedia.orgslideshare.net This reaction is typically initiated by a base, for instance, a hydroxide (B78521) or an alkoxide, and results in the formation of a carboxylic acid derivative. wikipedia.orgmychemblog.com In the context of an acyclic α-halo ketone like this compound, this rearrangement is anticipated to produce a rearranged carboxylic acid, ester, or amide, with the specific product being determined by the nucleophile employed in the reaction. mychemblog.comnrochemistry.com

The commonly accepted mechanism for the Favorskii rearrangement proceeds through the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgslideshare.net For this compound, a base would abstract an acidic proton from the α-carbon at the C4 position, which leads to the formation of an enolate. A subsequent intramolecular nucleophilic attack by this enolate on the carbon atom bonded to the fluorine atom results in the formation of a cyclopropanone intermediate. This intermediate is then opened by a nucleophile to yield the final rearranged product. wikipedia.orgmychemblog.com It is noteworthy that α-halo ketones that lack α-hydrogens on the non-halogenated side may undergo a quasi-Favorskii rearrangement; however, the presence of α-hydrogens in this compound makes the cyclopropanone pathway more probable. mychemblog.com

Other potential rearrangement reactions for ketones include the Baeyer-Villiger oxidation , which transforms a ketone into an ester through the action of a peracid. rsc.orgwiley-vch.de Although this is a functional group transformation rather than a rearrangement of the carbon skeleton, it is a significant reaction. The regioselectivity of the Baeyer-Villiger reaction is governed by the migratory aptitude of the groups attached to the carbonyl. Another relevant transformation is the Beckmann rearrangement of the corresponding ketoxime. wiley-vch.demvpsvktcollege.ac.in The reaction of this compound with hydroxylamine (B1172632) would produce an oxime, which, upon treatment with acid, could rearrange to form an N-substituted amide. mvpsvktcollege.ac.in

The fragmentation pathways of this compound can be predicted by applying the principles of mass spectrometry for ketones. chemguide.co.uklibretexts.org Upon electron ionization, the molecule generates a molecular ion (M+•). The fragmentation of this ion is primarily driven by the formation of stable carbocations and neutral radical species.

A characteristic fragmentation for ketones is α-cleavage , involving the rupture of the bond between the carbonyl carbon and an adjacent carbon atom. For this compound, this can lead to two main acylium ions:

Cleavage of the C2-C3 bond: This would produce a [CH3CO]+ ion with a mass-to-charge ratio (m/z) of 43, and a 1-fluorohexyl radical.

Cleavage of the C1-C2 bond: This would form a [CH3(CH2)3CHFCO]+ ion.

The relative abundance of these fragment ions is influenced by the stability of the resulting cation and radical. The generation of the [CH3CO]+ ion is a particularly common fragmentation pathway for methyl ketones. libretexts.org

Another significant fragmentation route for ketones possessing gamma-hydrogens is the McLafferty rearrangement . slideshare.net This process entails the transfer of a hydrogen atom from the gamma-carbon to the carbonyl oxygen through a six-membered transition state, which is followed by the cleavage of the α,β-bond to release a neutral alkene molecule. In the case of this compound, this would involve the transfer of a hydrogen atom from the C5 position.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 132 | [C7H13FO]+• | Molecular Ion |

| 43 | [CH3CO]+ | α-cleavage |

| 57 | [CH3CH2CO]+ | Likely from pentan-3-one isomer, but could indicate rearrangement |

| 87 | [M - C2H5]+ | Loss of ethyl group |

| 103 | [M - C2H5O]+ | Complex rearrangement and fragmentation |

Note: The fragmentation pattern can be intricate, potentially involving rearrangements and the elimination of multiple neutral fragments. The relative intensities of the peaks would offer additional insights into the most favored fragmentation pathways.

Role of Solvent Effects on Reaction Pathways and Rates

The selection of a solvent can profoundly impact the reaction pathways and rates of chemical transformations involving this compound. rsc.orgwikipedia.org Solvents can modulate reactivity through various mechanisms:

Stabilization of reactants, transition states, and products: Polar solvents have the ability to stabilize charged intermediates and transition states, which can either accelerate or decelerate a reaction depending on its mechanism. wikipedia.orgnumberanalytics.com For instance, in a reaction that proceeds via a charged intermediate, a polar protic solvent could stabilize this species through hydrogen bonding, thereby reducing the activation energy.

Solvation of nucleophiles and bases: The nature of the solvent can alter the strength of nucleophiles and bases. nih.gov In polar aprotic solvents such as DMSO or acetonitrile, nucleophiles are less solvated and consequently more reactive in comparison to polar protic solvents like water or ethanol, where they are extensively solvated via hydrogen bonding. wikipedia.org

Direct participation in the reaction: Certain solvents can also function as reactants or catalysts in a chemical process. rsc.org

For reactions of this compound, such as the Favorskii rearrangement, the solvent plays a pivotal role. The rate of enolate formation, a critical step in this rearrangement, will be affected by the solvent's capacity to stabilize both the enolate and the base.

| Solvent Type | Example Solvents | Expected Effect on Rate | Rationale |

|---|---|---|---|

| Polar Protic | Water, Ethanol | Slower Rate | Strong solvation of the nucleophile, reducing its reactivity. Stabilization of the leaving group (fluoride). |

| Polar Aprotic | DMSO, Acetonitrile | Faster Rate | Weak solvation of the nucleophile, enhancing its reactivity. |

| Nonpolar | Hexane, Toluene | Very Slow Rate | Poor solubility of many nucleophiles and inability to stabilize charged intermediates or transition states. |

Computational investigations of analogous reactions have demonstrated that the presence of even a small number of solvent molecules can markedly alter the reaction barrier and mechanistic preference (e.g., SN2 versus E2). nih.gov For α-fluoroketones, conformational preferences, which can themselves be influenced by the solvent, may also play a role in their reactivity. nih.govbeilstein-journals.orgnih.gov

Mechanistic Probes and Isotopic Labeling Studies

To elucidate the intricate mechanisms of reactions involving this compound, a variety of experimental and computational methods can be utilized.

Trapping of Intermediates: In reactions such as the Favorskii rearrangement, it is possible to attempt to trap the proposed cyclopropanone intermediate. This can be achieved by conducting the reaction in the presence of a reactive diene, which could intercept the intermediate through a cycloaddition reaction. acs.org

Crossover Experiments: To ascertain whether a rearrangement is intramolecular or intermolecular, a crossover experiment can be devised. mvpsvktcollege.ac.in For example, two distinct but structurally related α-fluoroketones could be reacted simultaneously. The absence of crossover products would lend support to an intramolecular mechanism.

Isotopic labeling is a highly effective technique for tracing the path of atoms during a chemical reaction, providing definitive evidence for a proposed mechanism. symeres.comnih.govmdpi.com

For the Favorskii rearrangement of this compound, a central question is the origin of the carbonyl carbon in the resulting carboxylic acid product. This can be investigated by synthesizing this compound with a carbon-13 (¹³C) label at the carbonyl carbon (C2). The position of the ¹³C label in the product, as determined by ¹³C NMR spectroscopy or mass spectrometry, would either confirm or refute the cyclopropanone mechanism.

| Labeled Reactant | Proposed Intermediate | Expected Labeled Product | Mechanistic Insight |

|---|---|---|---|

| 3-Fluoroheptan-2-[2-¹³C]-one | 1-Butyl-2-methyl-[1-¹³C]-cyclopropanone | 2-Methyl-[2-¹³C]-hexanoic acid | Confirms the migration of the original C1 methyl group and the formation of the new carboxylic acid from the original C2 carbonyl carbon. |

| 3-Fluoroheptan-2-[1-¹³C]-one | 1-Butyl-2-[¹³C]-methyl-cyclopropanone | 2-[¹³C]-Methyl-hexanoic acid | Traces the fate of the methyl group. |

Computational methods, such as density functional theory (DFT) calculations, can serve as a valuable complement to these experimental probes by modeling reaction pathways, calculating the energies of intermediates and transition states, and predicting kinetic isotope effects. sioc-journal.cnmontclair.edunih.gov

Stereochemical and Conformational Analysis of 3 Fluoroheptan 2 One

Conformational Preferences of Alpha-Fluoroketones

The conformational landscape of α-fluoroketones is a subject of considerable interest due to the unique properties imparted by the fluorine atom. nih.gov Studies on analogous systems, such as α-fluoroacetophenone and fluoroacetone (B1215716), provide valuable insights into the conformational preferences of 3-fluoroheptan-2-one. beilstein-journals.orgnih.gov

Analysis of Key Dihedral Angles (e.g., O=C–C–F) and Rotational Barriers

The key dihedral angle in α-fluoroketones is the O=C–C–F angle, which defines the relative orientation of the carbonyl group and the fluorine atom. beilstein-journals.orgufla.br Computational studies on α-fluoroacetophenone have shown that in the gas phase, the most stable conformation has an O=C–C–F dihedral angle of approximately 140°. beilstein-journals.orgnih.gov In contrast, for fluoroacetone, the most stable conformation is an anti-conformation. beilstein-journals.org

The rotational barrier, which is the energy required to rotate around the C-C bond, is significantly higher for fluoroacetone compared to chloroacetone. beilstein-journals.org This suggests that it is energetically less favorable for α-fluoroketones to access conformations where the C-F bond is orthogonal to the carbonyl group, a conformation that is believed to be important for reactivity. nih.govbeilstein-journals.org The energy of α-fluoroacetophenone is about 10 kJ·mol⁻¹ higher than its chloro and bromo analogs at a 90° dihedral angle. beilstein-journals.org

Interactive Data Table: Conformational Energy of α-Haloacetophenones

| Dihedral Angle (O=C–C–X) | α-Fluoroacetophenone (Relative Energy, kJ·mol⁻¹) | α-Chloroacetophenone (Relative Energy, kJ·mol⁻¹) | α-Bromoacetophenone (Relative Energy, kJ·mol⁻¹) |

| 0° (cis) | High | High | High |

| ~110° | Higher | Minimum | Minimum |

| ~140° | Minimum | Higher | Higher |

| 180° (anti) | High | High | High |

Note: This table is a qualitative representation based on findings for α-haloacetophenones in the gas phase. beilstein-journals.orgnih.gov

Intramolecular Stereoelectronic Effects (e.g., Fluorine-Carbonyl Interactions)

The conformational preferences in α-fluoroketones are heavily influenced by stereoelectronic effects, which involve the interaction of electron orbitals. One of the key interactions is the dipole-dipole repulsion between the C=O and C-F bonds. semanticscholar.org This repulsion is minimized when the bonds are in a gauche or anti arrangement.

Another significant factor is the potential for orbital overlap. In a gauche conformation, with an O=C–C–F dihedral angle between 120° and 150°, there can be overlap between the lone pairs of the fluorine atom and the π* orbital of the carbonyl group. beilstein-journals.org This interaction can weaken the C=O bond and potentially increase its reactivity towards nucleophiles. beilstein-journals.org However, computational studies suggest that conformations where the C-X bond is orthogonal to the carbonyl group, which would allow for optimal orbital overlap, are disfavored in α-fluoroketones. nih.govbeilstein-journals.org

Solvent-Induced Conformational Changes in Polar Media

The polarity of the solvent can have a profound impact on the conformational equilibrium of α-fluoroketones. beilstein-journals.orgnumberanalytics.com In polar solvents like ethanol, conformations that are more polar are favored. nih.gov For α-fluoroacetophenone, computational studies and IR spectroscopy have shown that in ethanol, the cis-conformation (O=C–C–F dihedral angle of 0°) becomes the most stable, a significant shift from the gas-phase preference for a 140° angle. beilstein-journals.orgnih.gov This is attributed to the stabilization of the highly polar cis-conformation by the polar solvent molecules.

The Kamlet-Taft solvent parameters (α, β, and π*) can be used to create a linear solvation energy relationship to quantitatively model the effect of the solvent on the conformational equilibrium. rsc.org These parameters account for the solvent's hydrogen-bond acidity, basicity, and dipolarity/polarizability, respectively. numberanalytics.comrsc.org

Impact of Conformation on Reactivity and Stereoselectivity

The conformational preferences of α-fluoroketones have a direct impact on their reactivity and the stereoselectivity of their reactions. nih.govbeilstein-journals.org While α-halogenated ketones are generally more reactive than their non-halogenated counterparts, studies have shown that α-fluoroketones can be less reactive than other α-haloketones. beilstein-journals.orgnih.gov

In competitive reduction reactions using sodium borohydride (B1222165), α-fluoroacetophenone was found to be less reactive than both α-chloroacetophenone and α-bromoacetophenone. beilstein-journals.orgnih.gov A similar trend was observed for fluoroacetone in comparison to chloroacetone. beilstein-journals.org This reduced reactivity is attributed to the higher energy barrier for α-fluoroketones to adopt the reactive conformation where the C-F bond is orthogonal to the carbonyl group. nih.govbeilstein-journals.org

The stereoselectivity of reactions involving α-fluoroketones can also be influenced by their conformation. For instance, biocatalytic hydrodefluorination of a series of α-fluoroketones using transaminases has been shown to proceed in a regio- or stereoselective manner, highlighting the role of the enzyme in recognizing a specific conformation of the substrate. whiterose.ac.ukwhiterose.ac.uk

Absolute and Relative Stereochemistry Determination of Chiral this compound

This compound possesses a chiral center at the carbon atom bearing the fluorine atom. Therefore, it can exist as a pair of enantiomers. Determining the absolute and relative stereochemistry of these enantiomers is crucial for understanding their properties and biological activity.

The relative configuration describes the spatial arrangement of the substituents relative to each other, without distinguishing between the two enantiomers. ox.ac.uk The absolute configuration refers to the actual three-dimensional arrangement of the atoms and is designated as (R) or (S) using the Cahn-Ingold-Prelog priority rules. slideshare.netlibretexts.orgyoutube.com

Several methods can be employed to determine the absolute and relative stereochemistry:

X-ray Crystallography: This is a direct method that can provide the unambiguous absolute configuration of a molecule, provided that a suitable single crystal can be obtained. ox.ac.ukresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as the use of chiral derivatizing agents or chiral solvating agents, can be used to distinguish between enantiomers and determine their relative configuration. researchgate.netrsc.org

Chiroptical Spectroscopy: Techniques like optical rotatory dispersion (ORD) and circular dichroism (CD) measure the differential interaction of the chiral molecule with polarized light and can be used to determine the absolute configuration, often with the aid of computational methods. ox.ac.ukresearchgate.net

Chemical Correlation: The absolute configuration of a molecule can be determined by chemically converting it to a compound of known absolute configuration. ox.ac.uk

Methods for Chiral Purity and Enantiomeric Excess Determination

The enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. Several analytical techniques are available for determining the enantiomeric excess of chiral compounds like this compound.

Chiral Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases are the most common methods for separating enantiomers and determining their ratio. mdpi.comnih.gov

Spectroscopic Methods:

NMR Spectroscopy: In the presence of a chiral auxiliary, the enantiomers of a chiral compound can give distinct signals in the NMR spectrum, allowing for the determination of their ratio. researchgate.net

Circular Dichroism (CD) and UV-Visible Spectroscopy: These techniques can be used in conjunction with chiral sensors or through the formation of diastereomeric complexes to quantify the enantiomeric excess. mdpi.comnih.govresearchgate.net

Fluorescence Spectroscopy: Chiral fluorescent probes can be used to differentiate between enantiomers, leading to a change in fluorescence intensity that can be correlated with the enantiomeric excess. mdpi.comresearchgate.netresearchgate.net

Solid-Phase Extraction (SPE): Chiral solid-phase extraction using a chiral sorbent can be employed for the separation and subsequent quantification of enantiomers. mdpi.com

Interactive Data Table: Comparison of Methods for Enantiomeric Excess Determination

| Method | Principle | Advantages | Disadvantages |

| Chiral HPLC/GC | Differential interaction with a chiral stationary phase | High accuracy and resolution | High cost of chiral columns, long analysis times mdpi.com |

| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral auxiliary | Can provide structural information | May require derivatization, lower sensitivity for minor enantiomers |

| Circular Dichroism | Differential absorption of circularly polarized light | Sensitive, non-destructive | Requires a chromophore near the chiral center |

| Fluorescence Spectroscopy | Interaction with a chiral fluorescent probe | High sensitivity | May require specific functional groups for probe interaction |

| Solid-Phase Extraction | Selective retention on a chiral sorbent | Simple, low cost, suitable for batch analysis mdpi.com | May have lower resolution than chromatography |

Advanced Spectroscopic Characterization of 3 Fluoroheptan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 3-Fluoroheptan-2-one. By analyzing the chemical shifts, coupling constants, and correlations between different nuclei (¹H, ¹³C, ¹⁹F), a complete picture of the molecular framework can be assembled.

Fluorine-19 NMR provides direct information about the chemical environment of the fluorine atom. With a nuclear spin of 1/2 and 100% natural abundance, ¹⁹F is a highly sensitive nucleus for NMR analysis. alfa-chemistry.com The chemical shift of the fluorine atom in this compound is influenced by the electron-withdrawing carbonyl group and the adjacent alkyl chain.

The fluorine atom couples with neighboring protons, providing crucial connectivity information. The geminal coupling to the proton on C3 (²JHF) and the vicinal coupling to the protons on C4 (³JHF) are particularly important. The magnitude of these coupling constants helps to confirm the local environment of the fluorine atom.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Parameter | Predicted Value/Range | Description |

| Chemical Shift (δ) | -180 to -200 ppm | Expected range for a fluorine atom alpha to a ketone. The exact value is sensitive to solvent and temperature. scispace.comdovepress.com |

| ²JHF Coupling | 45 - 50 Hz | Coupling between the fluorine atom and the proton on the same carbon (C3). sapub.org |

| ³JHF Coupling | 20 - 30 Hz | Coupling between the fluorine atom and the two protons on the adjacent carbon (C4). |

Two-dimensional NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the complete bonding network of this compound. beilstein-journals.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between the proton at C3 and the protons at C4, as well as between adjacent methylene (B1212753) groups (C4-C5, C5-C6, C6-C7) in the butyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the assignment of each carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. science.gov It is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations would include the correlation from the protons of the methyl group (C1) to the carbonyl carbon (C2), and from the proton on C3 to the carbonyl carbon (C2). The use of fluorine-detected HMBC can also reveal long-range ¹⁹F-¹³C couplings. researchgate.netnih.gov

Table 2: Expected 2D NMR Correlations for Structural Elucidation of this compound

| Experiment | Correlating Nuclei | Key Expected Correlations | Information Gained |

| COSY | ¹H ↔ ¹H | H1↔H3 (weak, ⁴J), H3↔H4, H4↔H5, H5↔H6, H6↔H7 | Confirms the sequence of the alkyl chain. |

| HMQC/HSQC | ¹H ↔ ¹³C (¹JCH) | H1↔C1, H3↔C3, H4↔C4, H5↔C5, H6↔C6, H7↔C7 | Assigns carbon signals to their attached protons. |

| HMBC | ¹H ↔ ¹³C (ⁿJCH, n=2,3) | H1↔C2, H3↔C2, H3↔C4, H3↔C5, H4↔C2 | Confirms the position of the carbonyl group and the fluoro-methine group relative to the alkyl chain and methyl group. science.gov |

The C2-C3 bond in this compound is flanked by a stereocenter and a carbonyl group, leading to the possibility of different stable conformations (rotational isomers or rotamers). Variable-temperature (VT) NMR is the primary technique used to study such dynamic processes. uwo.ca

By recording NMR spectra at different temperatures, it is possible to observe changes in signal shape, such as broadening or coalescence, which indicate that the molecule is undergoing conformational exchange on the NMR timescale. blogspot.comlibretexts.org At low temperatures, this exchange can be slowed down, potentially allowing for the observation of distinct signals for each conformer. Analysis of the spectra at different temperatures can provide thermodynamic parameters for the conformational equilibrium, such as the energy barrier to rotation around the C2-C3 bond. While no specific VT-NMR studies on this compound are available, this technique would be critical for a complete understanding of its conformational preferences in solution.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com The frequencies of these vibrations are characteristic of specific chemical bonds and functional groups, providing a molecular fingerprint. acenet.eduazooptics.com

The most prominent feature in the infrared spectrum of a ketone is the strong absorption band corresponding to the C=O stretching vibration. spectroscopyonline.com For typical saturated aliphatic ketones, this band appears around 1715 cm⁻¹. orgchemboulder.com

In this compound, the presence of a highly electronegative fluorine atom on the α-carbon has a significant influence on the carbonyl group. The fluorine atom exerts a strong electron-withdrawing inductive effect, which pulls electron density away from the carbonyl carbon. This leads to a shortening and strengthening of the C=O bond, resulting in an increase in the vibrational frequency. For example, the introduction of a fluorine atom alpha to an ester carbonyl group has been shown to shift the C=O stretching frequency by over 40 cm⁻¹ to a higher wavenumber (from 1734 cm⁻¹ to 1775 cm⁻¹). researchgate.net A similar shift is expected for this compound.

Other important vibrational modes include the C-H stretching and bending vibrations of the alkyl groups and the C-F stretching vibration, which typically appears in the 1000-1100 cm⁻¹ region. Raman spectroscopy would also detect these vibrations, with the C=O stretch being a key feature. stfc.ac.uk

Table 3: Predicted Characteristic Infrared (FTIR) Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 2960 - 2850 | C-H Stretch (Alkyl) | Medium-Strong | Corresponds to the CH₂, and CH₃ groups in the molecule. mdpi.com |

| 1730 - 1750 | C=O Stretch (Ketone) | Strong | Shifted to a higher frequency compared to a non-fluorinated ketone (~1715 cm⁻¹) due to the inductive effect of the α-fluorine. researchgate.netpg.edu.pl |

| 1465 - 1375 | C-H Bend (Alkyl) | Variable | Bending vibrations of the alkyl chain. |

| 1100 - 1000 | C-F Stretch | Strong | Characteristic absorption for a carbon-fluorine bond. |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. bioanalysis-zone.comsenecalearning.com The calculated exact mass of this compound (C₇H₁₃FO) is 132.09504 Da. nih.gov HRMS analysis would confirm this precise mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

In addition to precise mass measurement, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, characteristic fragment ions. For ketones, two primary fragmentation pathways are α-cleavage and the McLafferty rearrangement. pressbooks.publibretexts.org

α-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. For this compound, two α-cleavage pathways are possible:

Loss of the methyl radical (•CH₃) to yield an ion with m/z 117.08.

Loss of the butyl radical (•C₄H₉) to yield an ion with m/z 75.02.

McLafferty Rearrangement: This rearrangement is possible for ketones with a γ-hydrogen available for transfer. In this compound, a hydrogen from C5 can be transferred to the carbonyl oxygen, followed by cleavage of the C3-C4 bond. This would result in the elimination of a neutral propene molecule and the formation of a radical cation with m/z 90.04.

Table 4: Predicted Key Ions in the High-Resolution Mass Spectrum of this compound

| m/z (Exact Mass) | Formula | Identity | Fragmentation Pathway |

| 132.0950 | [C₇H₁₃FO]⁺• | Molecular Ion (M⁺•) | - |

| 117.0818 | [C₆H₁₀FO]⁺ | [M - CH₃]⁺ | α-Cleavage |

| 90.0403 | [C₄H₇FO]⁺• | [M - C₃H₆]⁺• | McLafferty Rearrangement |

| 75.0243 | [C₃H₄FO]⁺ | [M - C₄H₉]⁺ | α-Cleavage |

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion (ORD), Circular Dichroism (CD)) for Stereochemical Assignment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. creative-proteomics.comcas.cz These methods are paramount for elucidating the stereochemistry of enantiomers in solution. youtube.com For this compound, the presence of a chiral center at C3 makes it an ideal candidate for analysis by Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy.

Principles and Application:

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength. biologic.net Outside of an absorption band, the rotation changes gradually, but within the region of a chromophore's absorption, it exhibits a characteristic S-shaped curve known as the Cotton effect. mgcub.ac.in

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption between left- and right-circularly polarized light (ΔA) as a function of wavelength. creative-proteomics.com A CD signal is only observed within the absorption band of a chromophore located in a chiral environment. biologic.net

The carbonyl group (C=O) in this compound acts as a chromophore, absorbing UV light in the region of approximately 280-300 nm (n→π* transition). Since this chromophore is in close proximity to the C3 stereocenter, a distinct Cotton effect is expected in both ORD and CD spectra. The sign of the Cotton effect—positive if the peak is at a longer wavelength than the trough in ORD, or a positive ΔA in CD—is directly related to the absolute configuration (R or S) of the molecule. mgcub.ac.in

Research Findings:

While specific experimental ORD/CD data for this compound are not extensively reported in peer-reviewed literature, the analysis would follow established principles. The absolute configuration of an enantiomer of this compound could be determined by comparing its experimental CD spectrum with spectra predicted by quantum chemical calculations. By calculating the theoretical CD spectra for both the (R)- and (S)-enantiomers, a match with the experimental spectrum would provide a confident assignment of the absolute configuration. youtube.com

The relationship between the absorption spectrum, CD, and ORD for a chiral ketone like this compound is illustrated conceptually in the table below.

Table 1: Illustrative Chiroptical Data for an Enantiomer of this compound

| Spectroscopic Feature | Wavelength (nm) | Signal | Interpretation |

| UV-Vis Absorption | ~295 | λmax | n→π* transition of the carbonyl chromophore |

| Circular Dichroism | ~295 | Positive/Negative ΔA | Positive or Negative Cotton effect indicating the stereochemistry at C3 |

| Optical Rotatory Dispersion | ~285 (Trough) | [Φ]min | Part of the S-shaped Cotton effect curve |

| ~305 (Peak) | [Φ]max | Part of the S-shaped Cotton effect curve |

Note: The signs and exact wavelengths are hypothetical and serve to illustrate the type of data obtained. The sign of the Cotton effect would be opposite for the other enantiomer.

X-ray Diffraction Analysis of Crystalline Derivatives or Co-crystals

Single-crystal X-ray diffraction (XRD) is the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. ub.edu However, this technique requires the sample to be a well-ordered single crystal. researchgate.net Since this compound is a liquid or a low-melting solid, it is not suitable for direct XRD analysis at standard conditions. nih.gov

Derivatization for Crystallization:

To overcome this limitation, a common strategy is to convert the liquid analyte into a solid crystalline derivative. mdpi.comnih.gov For a ketone like this compound, this can be achieved through a condensation reaction with a suitable reagent to form a more rigid and often crystalline product, such as:

A semicarbazone

A thiosemicarbazone mdpi.com

A 2,4-dinitrophenylhydrazone

The formation of such a derivative introduces polar groups and increases molecular weight and rigidity, which significantly enhances the probability of forming high-quality crystals suitable for XRD analysis. researchgate.net An alternative modern approach involves co-crystallization with a "chaperone" molecule that traps the analyte within a crystalline lattice. nih.gov

Structural Elucidation:

Once a suitable crystal of a this compound derivative is obtained, XRD analysis provides precise data on bond lengths, bond angles, and torsion angles. eurjchem.com The resulting electron density map reveals the exact position of each atom in the crystal's unit cell, providing a definitive three-dimensional structure. ub.edu Crucially, for a chiral molecule crystallized in a chiral space group, the analysis can determine the absolute configuration of the stereocenter without ambiguity.

Table 2: Representative Crystallographic Data for a Hypothetical Derivative of this compound

| Parameter | Value |

| Chemical Formula | C8H16FN3O (Illustrative for a semicarbazone derivative) |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 8.54 |

| b (Å) | 10.21 |

| c (Å) | 6.33 |

| β (°) | 95.5 |

| Volume (ų) | 548.9 |

| Z (molecules/unit cell) | 2 |

| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.112 |

Note: These data are representative examples of what would be found in a crystallographic report and are not actual experimental values for a this compound derivative.

Computational and Theoretical Studies on the Electronic Structure and Reactivity of 3 Fluoroheptan 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the molecular properties of fluorinated ketones. nih.gov These methods allow for a detailed exploration of the molecule's energetic and electronic landscape.

Geometry Optimization and Energetic Landscape Exploration

The first step in a computational study is typically the optimization of the molecular geometry to find the most stable arrangement of atoms. For 3-fluoroheptan-2-one, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.

Computational studies on similar α-fluorinated ketones have shown that the gauche conformation between the fluorine and the carbonyl oxygen can be stabilized by electrostatic interactions. beilstein-journals.org This is a critical factor in determining the most stable conformer of this compound.

Table 1: Illustrative Optimized Geometrical Parameters for an α-Fluoroketone Moiety (Note: These are representative values based on general findings for α-fluoroketones and not specific to this compound, as direct data is unavailable in the public domain.)

| Parameter | Typical Value |

| C=O Bond Length | ~1.21 Å |

| C-F Bond Length | ~1.38 Å |

| Cα-C=O Bond Length | ~1.52 Å |

| F-Cα-C=O Bond Angle | ~110° |

| O=C-Cα-F Dihedral Angle | Variable (gauche/anti) |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into how a molecule will interact with other chemical species.

For this compound, the HOMO is typically associated with the lone pair electrons on the carbonyl oxygen. The LUMO, on the other hand, is generally the π* anti-bonding orbital of the carbonyl group. The presence of the α-fluorine atom is expected to lower the energy of both the HOMO and the LUMO compared to its non-fluorinated counterpart, heptan-2-one. This lowering of the LUMO energy makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. ub.edu

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The α-fluorine substituent is known to modulate this gap, thereby influencing the kinetic stability of the ketone.

Table 2: Representative Frontier Molecular Orbital Energies for an α-Fluoroketone (Note: These are illustrative values and not specific to this compound.)

| Molecular Orbital | Energy (eV) |

| HOMO | ~ -10.5 |

| LUMO | ~ 1.5 |

| HOMO-LUMO Gap | ~ 12.0 |

Natural Bond Orbital (NBO) Analysis for Charge Distribution, Hyperconjugation, and Stereoelectronic Effects

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule, going beyond the simple Lewis structure. uni-muenchen.de It allows for the quantification of atomic charges, the nature of bonding and anti-bonding orbitals, and the stabilizing effects of hyperconjugation.

In this compound, NBO analysis would reveal a significant polarization of the C-F and C=O bonds, with the fluorine and oxygen atoms bearing partial negative charges and the adjacent carbon atoms bearing partial positive charges. This charge distribution is critical for understanding intermolecular interactions. chemrxiv.org

A key stereoelectronic effect in α-fluoroketones is the hyperconjugative interaction between the lone pair electrons of the oxygen atom (n_O) and the anti-bonding orbital of the C-F bond (σ_C-F), as well as the interaction between the C-C single bonds and the π orbital of the carbonyl group. These interactions contribute to the conformational stability and the enhanced electrophilicity of the carbonyl carbon. beilstein-journals.org The alignment of the C-F bond relative to the carbonyl group can significantly impact these hyperconjugative interactions. beilstein-journals.org

Electrostatic Potential Mapping and Polarity Analysis

An electrostatic potential (ESP) map is a visual representation of the charge distribution on the surface of a molecule. d-nb.infoacs.org It is a valuable tool for understanding polarity and predicting sites of electrophilic and nucleophilic attack.

For this compound, the ESP map would show a region of high negative potential (typically colored red) around the carbonyl oxygen, indicating a site favorable for electrophilic attack. Conversely, a region of positive potential (typically colored blue) would be expected around the carbonyl carbon and the α-hydrogen, highlighting their susceptibility to nucleophilic attack. The presence of the fluorine atom would further enhance the positive potential on the α-carbon. nus.edu.sgacs.org

Transition State Modeling and Reaction Pathway Calculations

Computational methods can be used to model the transition states of chemical reactions, providing crucial information about the reaction mechanism and the factors that control the reaction rate. nih.gov

Determination of Activation Energy Barriers and Reaction Coordinates

By mapping the potential energy surface of a reaction, computational chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate.

For reactions involving this compound, such as nucleophilic addition to the carbonyl group, transition state modeling can elucidate the geometry of the transition state and the energetic barrier to the reaction. libretexts.orgopenochem.org The α-fluorine atom can influence the stability of the transition state through both steric and electronic effects. For instance, the electron-withdrawing nature of fluorine can stabilize the developing negative charge on the oxygen atom in the transition state of a nucleophilic addition reaction. libretexts.orgmasterorganicchemistry.com

Reaction pathway calculations can also be used to explore competing reaction pathways and predict the major products of a reaction. rsc.orgaip.org For example, in the case of base-catalyzed reactions, the possibility of elimination of hydrogen fluoride (B91410) could be investigated alongside addition reactions.

Table 3: Illustrative Calculated Activation Energies for Nucleophilic Addition to Ketones (Note: These are representative values to illustrate the effect of α-fluorination and are not specific to this compound.)

| Reactant | Nucleophile | Calculated Ea (kcal/mol) |

| Acetone | CN- | ~10 |

| Fluoroacetone (B1215716) | CN- | ~8 |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. wustl.eduresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular conformations and the non-covalent interactions that govern them. uiuc.edu For this compound, MD simulations can be employed to explore its conformational space and understand how it interacts with itself and with other molecules in a condensed phase.

Intermolecular interactions are also a critical aspect that can be studied using MD simulations. These simulations can predict how molecules of this compound would arrange in a liquid or solid state, highlighting the important non-covalent forces at play. Key interactions would include dipole-dipole interactions arising from the polar carbonyl and C-F bonds, as well as weaker van der Waals forces. unimi.it Studies on similar fluorinated compounds suggest that while the C-F bond is highly polar, its ability to act as a hydrogen bond acceptor is weak. rsc.org MD simulations can quantify the strength and nature of intermolecular contacts, such as C–H···F and C–H···O interactions, which influence the bulk properties of the compound. acs.org

A hypothetical study of this compound in a simulated aqueous environment could reveal details about its hydration shell and how the fluorinated ketone moiety interacts with water molecules. The degree of fluorination in ketones is known to affect the stability of their hydrate (B1144303) forms, a factor that can be explored through simulation. nih.gov

Table 1: Predicted Conformational Preferences of this compound based on Analogous α-Fluoroketones

| Dihedral Angle (F-C3-C2=O) | Predicted Relative Energy | Predicted Population | Key Stabilizing Interactions |

| ~180° (anti-periplanar) | Lowest | High | Minimization of steric hindrance and dipole-dipole repulsion. |

| ~120° (gauche) | Intermediate | Moderate | Compromise between steric and electronic effects. |

| ~0° (syn-periplanar) | Highest | Low | Significant steric and dipolar repulsion. |

This table is illustrative and based on computational studies of smaller α-fluoroketones. The actual energy values would require specific calculations for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies) for Validation against Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be used to validate and interpret experimental data. Density Functional Theory (DFT) is a common method for these predictions. aip.org

Predicted ¹H and ¹³C NMR Chemical Shifts:

The electronic environment of each nucleus determines its NMR chemical shift. The strong electronegativity of the fluorine atom in this compound is expected to have a significant deshielding effect on nearby nuclei. ucl.ac.uk The proton on C3 (the α-carbon) would be shifted downfield due to the direct attachment of the fluorine atom. Similarly, the carbon atoms C2 and C3 would show significant downfield shifts in the ¹³C NMR spectrum. Online prediction tools and DFT calculations can provide estimated chemical shifts. chemaxon.comprospre.canmrdb.org

Table 2: Estimated ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Influencing Factors |

| H on C3 | 4.5 - 5.0 | Strong deshielding from adjacent fluorine and carbonyl group. |

| CH₃ on C1 | 2.1 - 2.3 | Deshielding from the adjacent carbonyl group. |

| CH₂ on C4 | 1.6 - 1.8 | Moderate deshielding from the α-fluorine. |

| CH₂ on C5 | 1.2 - 1.4 | Minor inductive effects. |

| CH₂ on C6 | 1.2 - 1.4 | Minor inductive effects. |

| CH₃ on C7 | 0.8 - 1.0 | Typical alkyl region, minimal influence from functional groups. |

Note: These are estimated values. Actual shifts can vary based on solvent and other experimental conditions. libretexts.org

Predicted Infrared (IR) Frequencies:

IR spectroscopy probes the vibrational modes of a molecule. libretexts.org The characteristic absorption bands can be predicted computationally to aid in the identification of functional groups. fu-berlin.de For this compound, the most prominent peaks would be the C=O stretching frequency and the C-F stretching frequency. The C=O stretch in ketones typically appears around 1715 cm⁻¹. The presence of an α-halogen can slightly shift this frequency. The C-F stretching vibration is expected in the region of 1000-1400 cm⁻¹. aip.orgmsu.edu

Table 3: Predicted Key IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| C=O Stretch | 1715 - 1730 | Strong |

| C-F Stretch | 1050 - 1150 | Strong |

| sp³ C-H Stretch | 2850 - 3000 | Medium to Strong |

These predictions are based on typical frequency ranges for the respective functional groups and can be refined by specific DFT calculations. acs.org

Theoretical Insights into Fluorine-Induced Inductive and Resonance Effects

The substitution of a hydrogen atom with fluorine at the α-position of a ketone introduces significant electronic perturbations that can be rationalized through inductive and resonance effects.

Inductive Effect (-I):

Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect). libretexts.org This effect involves the polarization of σ-bonds, pulling electron density away from the carbon skeleton towards the fluorine atom. chemistrysteps.com In this compound, this -I effect has several consequences:

Increased Electrophilicity of the Carbonyl Carbon: The electron density at the carbonyl carbon (C2) is reduced, making it more susceptible to nucleophilic attack compared to its non-fluorinated analog, heptan-2-one.

Increased Acidity of α-Protons: While the proton on C3 is replaced, the protons on the methyl group (C1) become more acidic due to the stabilization of the resulting enolate conjugate base by the electron-withdrawing fluorine.

Bond Shortening and Strengthening: The C-F bond itself is very strong, and the inductive effect can also influence the lengths and strengths of adjacent bonds.

Resonance Effect (+R):

Although less intuitive, fluorine can also participate in a weak electron-donating resonance effect (+R effect), also known as π-donation. This involves the donation of one of fluorine's lone pairs into an adjacent empty orbital. In the context of the enolate of this compound, this effect is generally considered to be minor compared to the powerful inductive effect. However, in certain contexts, such as the stability of carbocations or radicals, the resonance donation from fluorine can play a more significant role. rsc.org

Synthetic Applications and Future Research Directions of 3 Fluoroheptan 2 One

3-Fluoroheptan-2-one as a Versatile Synthetic Building Block in Complex Molecule Synthesis

As an α-fluoroketone, this compound is a valuable building block for synthesizing more complex molecules. The presence of the fluorine atom influences the reactivity of the adjacent carbonyl group and provides a handle for introducing fluorine into a target structure, which is highly desirable in medicinal chemistry. cas.cn

Precursor for Chiral Fluorinated Alcohols, Amines, and Other Functionalized Compounds

The ketone functionality of this compound is a prime site for transformations. A key application is its reduction to form chiral β-fluoroalcohols. Asymmetric transfer hydrogenation, notably using Noyori-type catalysts, has proven effective for the enantioselective reduction of various α-fluoroketones, achieving high yields and excellent enantiomeric excess (ee). acs.orgnsf.gov This methodology could be applied to this compound to produce stereodefined (2R,3S)- or (2S,3R)-3-fluoroheptan-2-ol, which are valuable chiral building blocks.

Furthermore, this compound can be a precursor to chiral β-fluoroamines through reductive amination. uniovi.es This transformation typically involves the in-situ formation of an imine by reacting the ketone with an amine, followed by asymmetric reduction. Enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) are particularly effective for this purpose, offering high stereoselectivity. uniovi.es The synthesis of chiral fluorinated amines is of significant interest as the fluorine atom can modulate the basicity of the amine, potentially improving the bioavailability of drug candidates. cas.cn The use of chiral sulfinyl imines, particularly Ellman's auxiliary, represents a powerful, non-enzymatic method for the diastereoselective synthesis of a wide array of chiral fluorinated amines. cas.cnnih.gov

Table 1: Potential Asymmetric Transformations of this compound This table illustrates common asymmetric reactions applied to α-fluoroketones, which are hypothetically applicable to this compound.

| Transformation | Reagent/Catalyst System | Product Type | Potential Stereoselectivity |

|---|---|---|---|

| Asymmetric Reduction | Noyori-type Ru-catalyst, HCOOH/Et3N | Chiral β-Fluoroalcohol | High (up to 96% ee reported for analogues) acs.org |

| Reductive Amination | Reductive Aminase (RedAm), Amine Source, NADPH | Chiral β-Fluoroamine | High (up to >99% ee reported for analogues) uniovi.es |

| Nucleophilic Addition | (S)-Difluoromethyl phenyl sulfoximine, Base | Chiral α-Difluoromethyl Amine | High diastereoselectivity mdpi.com |

Role in the Construction of Complex Fluorinated Scaffolds with Defined Stereochemistry

Beyond transformations at the carbonyl group, the α-position of this compound is activated for C-C bond formation. The creation of new stereocenters at this position, especially quaternary ones, is a significant challenge in organic synthesis. rsc.org Asymmetric catalysis provides powerful solutions. For instance, palladium-catalyzed asymmetric allylic alkylation of α-fluoro ketone enolates can generate chiral products with high enantioselectivity. rsc.org Similarly, asymmetric arylation reactions, catalyzed by palladium or nickel complexes with chiral ligands, enable the synthesis of α-fluoro-α-aryl ketones, which are precursors to more complex structures. rsc.org Direct catalytic asymmetric aldol (B89426) reactions of α-fluorinated ketones have also been developed, allowing access to both syn- and anti-aldol adducts with high enantioselectivity by selecting the appropriate chiral ligands. researchgate.net These methods could be employed with this compound to build intricate fluorinated scaffolds with precise control over the stereochemistry.

Potential as a Key Synthetic Intermediate in Convergent and Divergent Multistep Reaction Sequences

A key aspect of modern organic synthesis is the efficient construction of complex molecules from simpler starting materials. libretexts.orgyoutube.comsavemyexams.com Synthetic strategies are often categorized as either linear, convergent, or divergent.

Convergent synthesis involves preparing fragments of the final molecule separately and then coupling them together near the end of the synthesis. researchgate.net

Divergent synthesis starts from a common precursor that is elaborated into a library of structurally diverse compounds through different reaction pathways. kthmcollege.ac.inrsc.org

This compound is an ideal substrate for both approaches. Its structure contains two distinct reactive sites: the carbonyl group and the carbon-fluorine center. This allows for selective and sequential reactions. In a convergent approach, a fragment could be attached at the carbonyl group of this compound, while another fragment is prepared to later displace the fluorine atom (though C-F activation is challenging) or react at a position modified from the original C-F bond.

More readily, this compound can serve as a central starting point in a divergent synthesis . rsc.orgnih.gov For example, one reaction pathway could involve the reduction of the ketone to an alcohol, followed by etherification. A separate pathway could involve an aldol reaction at the α-position to extend the carbon chain. A third pathway might involve converting the ketone into a pyrazole (B372694) or pyrimidine (B1678525) ring. kthmcollege.ac.in This versatility allows for the rapid generation of a library of related but distinct fluorinated molecules from a single, simple starting material.

Advancements in Asymmetric Catalysis Utilizing Fluorinated Ketone Substrates

The development of catalytic asymmetric methods is crucial for producing enantiomerically pure compounds, a necessity in the pharmaceutical industry. researchgate.net α-Fluoroketones like this compound are important substrates in this field. Significant progress has been made in the enantioselective fluorination of carbonyl compounds to produce α-fluoroketones, often using chiral metal complexes (e.g., based on Ni(II), Cu(II), Pd(II)) or organocatalysts like cinchona alkaloids. beilstein-journals.orgchimia.ch

Once formed, these chiral ketones or their prochiral precursors can undergo further stereoselective transformations. Asymmetric catalysis is essential for controlling the stereochemical outcome of reactions such as hydrogenation, alkylation, and aldol additions involving α-fluoroketone substrates. acs.orgrsc.org For example, the choice of a single chiral catalyst, such as a cinchona alkaloid, can surprisingly lead to either enantiomer of a product simply by changing additives, a concept known as enantiodivergent synthesis. nih.gov This level of control is paramount for accessing specific stereoisomers of biologically active molecules.

Exploration of Novel Chemical Transformations Involving this compound

Research into the reactivity of α-fluoroketones continues to uncover novel transformations. While reactions at the carbonyl and α-carbon are well-explored, other possibilities exist. The unique electronic properties conferred by the fluorine atom can influence reactivity in unexpected ways. nih.govbeilstein-journals.org For instance, catalytic methods for "HF shuttling" are being developed, where HF is formally transferred from one molecule to another, suggesting new ways to manipulate C-F bonds. researchgate.netchemrxiv.org

Vinyl azides can be converted into α-fluoroketones under mild conditions, hinting at the reverse possibility or related transformations. acs.org Furthermore, the development of photocatalytic strategies has opened new reaction pathways, such as skeleton-editing cascades where the core structure of a molecule is rearranged to form complex heterocyclic systems in a single step. rsc.orgnih.gov Applying such innovative methods to this compound could lead to the discovery of new reactions and the synthesis of novel fluorinated compounds that are inaccessible through traditional means.

Outlook on the Future of Alpha-Fluoroketone Research and its Broader Impact on Organic Synthesis

The field of organofluorine chemistry is poised for continued growth, driven by the persistent demand for novel fluorinated molecules in life sciences and materials science. acs.orghu-berlin.de α-Fluoroketones, including this compound, will remain central to this progress.

Future research will likely focus on several key areas:

Development of more efficient and selective catalytic methods: This includes catalysts for C-F bond activation, allowing the fluorine atom to be used as a leaving group or a site for further functionalization.

Discovery of new fluorinating reagents: While reagents like Selectfluor are effective, the development of safer, more economical, and highly selective reagents is an ongoing goal. organic-chemistry.org

Application in complex synthesis: The integration of α-fluoroketones into the total synthesis of complex natural products and pharmaceuticals will continue to demonstrate their value as versatile building blocks.

Biocatalysis: The use of enzymes for the stereoselective synthesis and transformation of fluorinated compounds is a rapidly expanding area that offers environmentally friendly and highly selective synthetic routes. uniovi.es

Ultimately, the continued exploration of the chemistry of α-fluoroketones like this compound will broaden the toolbox of synthetic chemists, enabling the creation of new molecules with tailored properties and contributing to advancements across various scientific disciplines.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Fluoroheptan-2-one to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fluorination efficiency can be assessed using kinetic studies under controlled conditions. Purification via fractional distillation or preparative HPLC should follow IUPAC guidelines, with purity confirmed by GC-MS or NMR. Experimental protocols must detail reagent ratios, reaction times, and purification steps to ensure reproducibility .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Identify fluorine-induced deshielding effects on adjacent protons (e.g., δ ~2.1–2.5 ppm for the ketone methyl group).

- IR Spectroscopy : Confirm the carbonyl stretch (~1700–1750 cm⁻¹) and C-F bond vibrations (~1100–1200 cm⁻¹).

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion [M+H]⁺ and fragmentation patterns.

- Data Interpretation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) and published benchmarks. Ensure raw spectra and integration values are included in supplementary materials .

Q. How can the purity of this compound be accurately determined using chromatographic methods?

- Methodological Answer : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Calibrate using a certified reference standard. For GC analysis, use a polar stationary phase (e.g., DB-WAX) to resolve volatile impurities. Report retention times, peak areas, and limit of detection (LOD). Validate methods via spike-recovery experiments and inter-laboratory comparisons .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported physicochemical properties (e.g., solubility, boiling point) of this compound across studies?

- Methodological Answer : Conduct comparative analyses under standardized conditions (e.g., IUPAC-recommended solvents, calibrated equipment). Replicate conflicting studies to identify variables (e.g., sample hydration, analytical techniques). Use meta-analysis frameworks to statistically evaluate discrepancies. Publish null results and methodological critiques to clarify inconsistencies .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- DFT Calculations : Model electrophilic/nucleophilic sites using Fukui indices or electrostatic potential maps.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation shells in polar aprotic solvents).

- Validation : Compare computational predictions with experimental kinetic data (e.g., Arrhenius plots for fluorination reactions). Include Gaussian input files and optimized geometries in supplementary materials .

Q. How can the metabolic pathways of this compound be systematically investigated using isotopic labeling and mass spectrometry?

- Methodological Answer :

- Isotopic Labeling : Synthesize ¹³C-labeled this compound at the ketone position. Administer to in vitro hepatic microsomal assays.

- LC-HRMS Analysis : Track labeled metabolites (e.g., hydroxylated or defluorinated products) with isotopic pattern filters.

- Data Analysis : Use software (e.g., XCMS Online) for metabolite identification and pathway mapping. Cross-validate with NMR for structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.